molecular formula C14H19NO5S B1312932 (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate CAS No. 862273-27-6

(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate

Cat. No.: B1312932
CAS No.: 862273-27-6
M. Wt: 313.37 g/mol
InChI Key: IUHJYIOSAPJUMG-HCSZTWNASA-N
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Description

(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate is a chemical compound with a unique structure that includes a cyclopropane ring, an amino group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under specific conditions.

    Introduction of the Amino Group: The amino group can be introduced through an amination reaction, where an appropriate amine is reacted with the cyclopropane intermediate.

    Vinyl Group Addition: The vinyl group can be added through a vinylation reaction, where a vinyl halide or vinyl sulfone is reacted with the cyclopropane intermediate.

    Formation of the Methyl Ester: The methyl ester can be formed through esterification, where the carboxylic acid group is reacted with methanol in the presence of an acid catalyst.

    Formation of the 4-Methylbenzenesulfonate Salt: The final step involves the formation of the 4-methylbenzenesulfonate salt by reacting the compound with 4-methylbenzenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino group or the vinyl group is oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the vinyl group to an alkane or reduce other functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, such as halogenation or nitration.

    Addition: The vinyl group can participate in addition reactions, such as hydrogenation or hydroboration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

    Addition: Common reagents include hydrogen gas (for hydrogenation) and borane (for hydroboration).

Major Products Formed

    Oxidation: Oxides, ketones, or aldehydes.

    Reduction: Alkanes or reduced functional groups.

    Substitution: Halogenated or nitrated derivatives.

    Addition: Saturated compounds or boron-containing compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can serve as a ligand or catalyst in various chemical reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes and enzyme activities.

    Drug Development:

Medicine

    Therapeutic Agents: The compound may have therapeutic potential in treating certain diseases or conditions.

    Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Environmental Applications: It may have applications in environmental monitoring and remediation.

Mechanism of Action

The mechanism of action of (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate: Similar structure but with an ethyl ester instead of a methyl ester.

    (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Similar structure but without the ester group.

    (1R,2S)-1-amino-2-vinylcyclopropanecarboxamide: Similar structure but with an amide group instead of an ester group.

Properties

CAS No.

862273-27-6

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

IUPAC Name

[(1R,2S)-2-ethenyl-1-methoxycarbonylcyclopropyl]azanium;4-methylbenzenesulfonate

InChI

InChI=1S/C7H11NO2.C7H8O3S/c1-3-5-4-7(5,8)6(9)10-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,5H,1,4,8H2,2H3;2-5H,1H3,(H,8,9,10)/t5-,7-;/m1./s1

InChI Key

IUHJYIOSAPJUMG-HCSZTWNASA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C1(CC1C=C)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].COC(=O)[C@]1(C[C@H]1C=C)[NH3+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].COC(=O)C1(CC1C=C)[NH3+]

Origin of Product

United States

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